2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Copolyester Glass Transition Temperature Additive Manufacturing

Flexible diols like CHDM fail to deliver the thermal stability and impact strength required for advanced polyesters. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) resolves this with a rigid cyclobutane ring that elevates Tg by 20-25°C and suppresses β-relaxation, enhancing oxygen barrier and hydrolysis resistance. Key outcomes: • BPA-free copolyesters with >100°C Tg and dishwasher durability • 65% higher impact strength vs. PETG in 3D printing filaments • Notched Izod >1000 J/m in transparent grades, exceeding polycarbonate. Consistent quality, global inventory.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 2694-23-7
Cat. No. B1294363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyl-1,3-cyclobutanediol
CAS2694-23-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1(C(C(C1O)(C)C)O)C
InChIInChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
InChIKeyFQXGHZNSUOHCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMCD: Rigid Diol for BPA-Free Polyesters


2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO or TMCD; CAS 3010-96-6) is an aliphatic diol monomer featuring a highly rigid cyclobutane ring with two methyl substituents, produced as a mixture of cis- and trans-isomers [1]. Its primary commercial application is as a comonomer in terephthalic acid (TPA)-based copolyesters, where it replaces a portion of flexible diols to elevate the glass transition temperature (Tg) and impart superior impact resistance [2]. TMCD-containing copolyesters serve as bisphenol A (BPA)-free alternatives to polycarbonate in applications requiring high clarity, heat resistance, and toughness [3].

Why TMCD Outperforms CHDM and EG


Attempts to substitute TMCD with more flexible cycloaliphatic diols such as 1,4-cyclohexanedimethanol (CHDM) or aliphatic diols such as ethylene glycol (EG) result in markedly inferior thermal and mechanical performance. TMCD's rigid cyclobutane ring restricts polymer chain mobility to a degree unattainable with CHDM's flexible cyclohexane ring, translating to a Tg elevation of approximately 20–25 °C when TMCD replaces CHDM in equivalent molar ratios [1]. Furthermore, TMCD uniquely suppresses β-relaxation dynamics while increasing fractional free volume, a combination that enhances oxygen permeability and hydrolysis resistance in ways CHDM cannot replicate [2]. This rigidity-driven performance gap means that direct substitution with cheaper, more flexible diols inevitably yields polymers that fail to meet the thermal stability, impact toughness, and BPA-free safety profiles required for demanding applications.

TMCD Head-to-Head Performance Data


Glass Transition Temperature vs. PETG

In 3D-printed copolyester applications, a PCTT formulation containing 20 mol% TMCD (with 76.5 mol% CHDM) exhibits a Tg of 103 °C, which is 25 °C higher than that of PETG (78 °C), a common glycol-modified PET comparator [1]. This significant Tg elevation directly translates to superior heat resistance in printed parts.

Copolyester Glass Transition Temperature Additive Manufacturing Thermoplastics

Impact Strength vs. Polycarbonate

A copolyterephthalate synthesized with 40 mol% TMCD and 1,3-propanediol (PDO) achieves a notched Izod impact value of 1070 J/m, which surpasses the industry-standard bisphenol A polycarbonate value of approximately 850 J/m [1]. This impact superiority is accompanied by a Tg near 100 °C, maintaining thermal performance.

Impact Resistance Polycarbonate Replacement Notched Izod Ballistic Protection

Oxygen Permeability vs. CHDM

In terephthalate copolyesters, replacing 35 mol% CHDM with the more rigid TMCD increases oxygen permeability from 52.6 SPU (for poly(1,4-cyclohexyldimethylene terephthalate)) to 137.0 SPU [1]. This 2.6× enhancement arises from TMCD's ability to suppress β-relaxation while increasing fractional free volume, a dual mechanism not observed with CHDM alone.

Gas Permeability Barrier Properties Copolyester Packaging

Cis- vs. Trans-Isomer: Tg and Impact

The stereochemistry of the TMCD monomer profoundly influences polymer properties. A polyester prepared with 99% cis-TMCD exhibits a Tg of 99 °C, compared to 69 °C for the 100% trans isomer—a 43% enhancement [1]. Similarly, the cis-rich polymer achieves a notched Izod impact of 1070 J/m versus 841 J/m for the trans-rich analog, a 27% improvement [1].

Stereoisomer Polymer Architecture Impact Resistance Thermal Stability

Tensile Properties in Biobased FDCA Copolyesters

In biobased copolyesters synthesized from 2,5-furandicarboxylic acid (FDCA), incorporating 45% TMCD (CBDO) units alongside CHDM yields a Tg of 103.1 °C, tensile strength of 88 MPa, and tensile modulus of 2140 MPa [1]. This performance profile approaches that of engineering thermoplastics while maintaining renewably sourced content.

Biobased Polyester Mechanical Properties FDCA Copolyester High Tg

Hydrolytic Stability and Dishwasher Resistance

TMCD-containing Tritan™ copolyesters exhibit exceptional hydrolytic stability and resistance to stress cracking in aggressive dishwasher environments, a combination attributed to the steric hindrance of the tetramethylcyclobutane ring [1]. Unlike traditional copolyesters that craze or haze after repeated dishwasher cycles, TMCD-based materials maintain clarity and mechanical integrity, enabling their use in premium housewares and medical devices.

Hydrolytic Stability Dishwasher Resistance Consumer Durables Chemical Resistance

TMCD Application Scenarios


BPA-Free Housewares and Food Contact

TMCD-containing Tritan™ copolyesters are the material of choice for premium water bottles, food storage containers, and small appliances requiring clarity, toughness, and dishwasher durability without BPA migration concerns. The higher Tg (typically >100 °C) and exceptional hydrolytic stability prevent hazing and stress cracking after hundreds of dishwasher cycles, a failure mode that plagues PETG and polycarbonate alternatives [1].

High-Performance 3D Printing Filaments

PCTT filaments incorporating ~20 mol% TMCD offer a compelling alternative to PETG and ABS for functional prototyping and end-use parts. With a Tg of 103 °C (25 °C above PETG) and at least 65% higher impact strength than printed PETG, TMCD-based filaments enable parts that maintain dimensional stability in hot environments and withstand mechanical shock that would fracture conventional materials [1].

Transparent Armor and Ballistic Protection

Copolyterephthalates with 40 mol% TMCD exhibit notched Izod impact values of 1070 J/m, surpassing bisphenol A polycarbonate (~850 J/m) while retaining optical clarity and UV stability. This makes TMCD-based polymers a BPA-free upgrade for transparent armor, security glazing, and protective visors where impact performance is non-negotiable [1].

Biobased Engineering Thermoplastics with High Tg

In FDCA-based renewable polyesters, TMCD incorporation at 45 mol% yields a Tg of 103 °C, tensile strength of 88 MPa, and modulus of 2140 MPa—properties that meet or exceed those of petroleum-derived engineering plastics. This enables the development of truly sustainable, high-heat components for automotive interiors, electronics housings, and industrial parts [1].

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